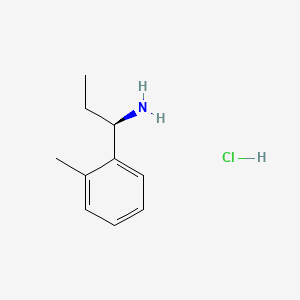

(R)-1-(o-Tolyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSFSDKCOAXNJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662528 | |

| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-93-1 | |

| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Engineering of Chiral Primary Amines: A Technical Guide for Drug Discovery

Executive Summary

Chiral primary amines are not merely functional groups; they are the pharmacophoric anchors of modern medicinal chemistry. Over 40% of small-molecule drugs contain amine functionalities, with chiral variants offering critical advantages in solubility, target selectivity (via rigid 3D vectors), and metabolic stability.

This guide moves beyond basic textbook synthesis. As a Senior Application Scientist, I will dissect the strategic selection between chemocatalysis (Ellman auxiliaries) and biocatalysis (

Part 1: Strategic Importance in Medicinal Chemistry

The "Anchor" Effect

In Structure-Activity Relationship (SAR) campaigns, the chiral primary amine often serves as the "anchor" that orients the molecule within the binding pocket. Unlike achiral amines, the introduction of a stereocenter (

-

Vector Control: Fixing the trajectory of substituents to maximize hydrophobic collapse or H-bonding.

-

Metabolic Shunting: Steric bulk at the

-position (e.g., -

Solubility Modulation: The

character disrupts planar stacking, improving thermodynamic solubility compared to flat aromatic amines.

Case Study: Sitagliptin (Januvia) The switch from a rhodium-catalyzed high-pressure hydrogenation to a biocatalytic transaminase route for Sitagliptin is the industry standard for chiral amine synthesis. It eliminated heavy metals, increased yield by 13%, and productivity by 53% [1].

Part 2: Synthetic Methodologies – The Decision Matrix

Choosing the right method depends on the stage of discovery (Exploratory Library vs. Process Scale-up).

Chemocatalysis: The Ellman Auxiliary (MedChem Scale)

For rapid library generation (mg to g scale), Ellman’s Sulfinamide remains the gold standard due to its predictability and broad substrate scope.

-

Mechanism: Condensation of a ketone/aldehyde with tert-butanesulfinamide, followed by diastereoselective Grignard addition.

-

Advantage: Access to both enantiomers by selecting

- or -

Limitation: Atom economy is poor (stoichiometric auxiliary required).

Biocatalysis: -Transaminases (Process Scale)

For scale-up (>100g) and green chemistry compliance,

-

Mechanism: Ping-Pong Bi-Bi kinetics using Pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Advantage: Single-step reductive amination under ambient pressure; no heavy metals.

-

Challenge: Unfavorable equilibrium requires an amine donor (e.g., Isopropylamine) or coproduct removal system (LDH/Glucose) [2].

Decision Logic Visualization

Caption: Strategic decision tree for selecting between chemocatalytic and biocatalytic routes based on scale and substrate complexity.

Part 3: Detailed Protocol – -Transaminase Screening

This protocol describes a self-validating system for screening a ketone substrate against a panel of commercially available

Reagents & Buffer Preparation

-

Reaction Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 – 8.0.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][3] Prepare a 10 mM stock. Note: PLP is light-sensitive; wrap containers in foil.

-

Amine Donor: Isopropylamine (IPA) or L-Alanine.

Step-by-Step Workflow

Phase 1: High-Throughput Screening (96-well plate)

-

Substrate Prep: Dissolve ketone substrate in DMSO (100 mg/mL).

-

Master Mix: Combine:

-

800

L Buffer (containing 1M IPA). -

10

L PLP stock (1 mM final). -

10

L Substrate (approx 5-10 mM final).

-

-

Enzyme Addition: Add 1-2 mg of different

-TA lyophilized powders to each well. -

Incubation: Seal plate with aluminum foil (light protection). Shake at 30°C / 250 rpm for 24 hours.

-

Quenching: Add 100

L Acetonitrile (MeCN) to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

Phase 2: Analysis & Validation (The "Self-Validating" Step)

Do not rely solely on conversion %. You must validate enantiopurity immediately.

-

Chiral HPLC: Use a column with broad amine coverage (e.g., Chiralpak IG or IC).

-

Derivatization (Optional): If UV absorption is low, derivatize supernatant with FDLA (Marfey’s reagent) to create diastereomers for easier separation on reverse-phase LC.

Data Output Structure:

| Enzyme ID | Conversion (%) | % ee (R/S) | Notes |

| TA-01 | < 5% | N/A | Inactive |

| TA-04 | 45% | 92% (S) | Good selectivity, low activity |

| TA-12 | 98% | >99% (R) | Lead Candidate |

Phase 3: Scale-Up (10g Batch)

For the lead candidate (e.g., TA-12):

-

Reactor: 250 mL round bottom flask with overhead stirrer.

-

Solvent System: 10-20% DMSO cosolvent can be used if substrate solubility is poor, but check enzyme tolerance first.

-

Process:

-

Charge 100 mL Buffer (1M IPA, 1 mM PLP).

-

Add 10g Substrate.

-

Add 200 mg Enzyme (2% w/w loading).

-

Stir at 35°C. Monitor pH; keep between 7.0–8.0 using 1M HCl/NaOH (IPA deamination raises pH).

-

Endpoint: When conversion >98% (usually 24-48h).

-

-

Workup: Acidify to pH 2 (protonate amine to aqueous phase), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract chiral amine into MTBE. Evaporate.

Part 4: Mechanism of Action (Biocatalysis)

Understanding the "Ping-Pong Bi-Bi" mechanism is crucial for troubleshooting inhibition. The enzyme oscillates between a PLP-bound form (internal aldimine) and a PMP-bound form.

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles nitrogen from the donor to the substrate via the PLP/PMP cofactor switch.[3]

Part 5: Emerging Technologies – C-H Activation

While Transaminases dominate process chemistry, C-H Activation is the frontier for discovery chemistry. Recent advances allow for the direct amination of

-

Key Catalysts: Rh(III) and Co(III) systems.

-

Application: Late-stage functionalization (LSF) of existing drug scaffolds to introduce "magic methyl" amines without de novo synthesis [3].

References

-

Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]

-

Codexis Inc. (2014). Chiral Amine Synthesis Using

-Transaminases: An Amine Donor that Displaces Equilibria.[2][4] PMC. [Link] -

Ackermann, L., et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]

-

Ellman, J. A. (2010).[5] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines.[5] Chemical Reviews. [Link]

-

FDA. (1992).[6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration. [Link][6][7]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the (R)-Enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile), a chiral molecule centered around the versatile 8-azabicyclo[3.2.1]octane scaffold. While specific research on this particular (R)-enantiomer is not extensively documented in publicly available literature, this guide synthesizes foundational principles of stereochemistry, analytical chemistry, and medicinal chemistry to offer a predictive and instructional framework for its study. We will delve into its structural characteristics, potential synthetic and analytical strategies, and projected biological significance, drawing parallels from related compounds and established methodologies. This document serves as a foundational resource for researchers embarking on the investigation of this and similar chiral molecules.

Introduction: The Significance of Chirality in Drug Discovery

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. Enantiomers, the individual stereoisomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The human body, being a chiral environment, often interacts preferentially with one enantiomer over the other. This stereoselectivity can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Therefore, the separation and individual characterization of enantiomers are critical steps in the development of safe and effective pharmaceuticals.[3] The subject of this guide, the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile), features the 8-azabicyclo[3.2.1]octane core, a privileged scaffold found in numerous biologically active compounds, including tropane alkaloids.[4][5] The specific stereochemistry of this bicyclic system, coupled with the chiral center at the hydrazine-substituted position, dictates its three-dimensional conformation and, consequently, its potential biological interactions.

Molecular Structure and Stereochemistry

The core of the molecule is the 8-azabicyclo[3.2.1]octane framework. The stereochemical designation "(R)" refers to the configuration at the chiral center, which is the carbon atom of the bicyclic ring attached to the hydrazinylbenzonitrile moiety. The precise spatial arrangement of the substituents around this chiral center is crucial for its interaction with biological targets.

Below is the general structure of the racemic compound:

Caption: General chemical structure of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile).

The (R)-enantiomer will have a specific three-dimensional arrangement of the hydrazinylbenzonitrile group relative to the bicyclic core. Understanding this spatial orientation is paramount for predicting its binding affinity to target proteins and its overall pharmacological effect.

Potential Therapeutic Significance

The 8-azabicyclo[3.2.1]octane scaffold is a key component in a variety of neurologically active drugs.[6] Derivatives of this structure have been investigated for their activity as antagonists for opioid and vasopressin receptors.[6][7] The benzonitrile group is also present in a range of bioactive molecules.[8] The combination of these structural features in the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile) suggests a potential for interaction with central nervous system (CNS) targets. However, without specific biological data, its precise mechanism of action and therapeutic potential remain subjects for future investigation.

Synthetic Strategies for Enantiopure (R)-Enantiomer

The synthesis of a single enantiomer typically involves one of two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. For the target molecule, this could involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry during the formation of the key C-N bond or the construction of the bicyclic scaffold itself.[2]

Conceptual Asymmetric Synthesis Workflow:

Caption: Conceptual workflow for the asymmetric synthesis of the (R)-enantiomer.

Chiral Resolution of Racemic Mixture

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[9]

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: A screening of various chiral stationary phases is the first step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs are common choices for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical starting point for normal-phase chromatography would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or diethylamine, would be used.[10] The ratio of these solvents is systematically varied to optimize the resolution between the enantiomeric peaks.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[8]

Data Presentation: Hypothetical Chiral HPLC Screening Results

| Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Chiralpak IA | Hexane:Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |

| Chiralcel OD-H | Heptane:Ethanol (85:15) | 12.2 | 14.1 | 2.1 |

| CHIROBIOTIC V | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1) | 6.3 | 7.5 | 1.6 |

Chiral Separation Workflow Diagram:

Caption: Workflow for the resolution of enantiomers using chiral HPLC.

Analytical Characterization

The characterization of the purified (R)-enantiomer is crucial to confirm its identity, purity, and stereochemical integrity.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. To distinguish between enantiomers, chiral shift reagents or chiral solvating agents can be employed to induce chemical shift differences between the corresponding signals of the two enantiomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Chiroptical Methods:

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule, often with the aid of computational chemistry.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between the two enantiomers, with one being dextrorotatory (+) and the other levorotatory (-).

-

Enantiomeric Purity Determination

The enantiomeric excess (e.e.) or enantiomeric purity of the isolated (R)-enantiomer is determined using a validated chiral HPLC method, as described in the previous section.

Future Directions

The in-depth study of the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile) presents several avenues for future research:

-

Biological Screening: A comprehensive biological screening against a panel of CNS targets would be the first step in elucidating its pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications to the benzonitrile moiety or the 8-azabicyclo[3.2.1]octane core would help in understanding the key structural features required for biological activity.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of the pure (R)-enantiomer, are essential for its further development as a potential therapeutic agent.

Conclusion

While direct experimental data on the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile) is limited, this technical guide provides a comprehensive framework for its synthesis, separation, characterization, and potential biological evaluation. By applying established principles of stereochemistry and analytical methodologies, researchers can effectively approach the study of this and other novel chiral molecules, ultimately contributing to the discovery of new and improved therapeutics. The unique combination of the 8-azabicyclo[3.2.1]octane scaffold and the benzonitrile pharmacophore makes this compound a compelling candidate for further investigation in the field of medicinal chemistry.

References

-

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]

- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.

-

Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]

-

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

4-[α-[[(1β,5β)-8-Methyl-8-azabicyclo[3.2.1]octan-3α-yl]oxy]benzyl]benzonitrile. J-GLOBAL. [Link]

-

The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. PubMed. [Link]

- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.

-

8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]

-

8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy). NIST WebBook. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. [Link]

-

Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]

-

SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. PubMed. [Link]

-

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. [Link]

-

Nitrile-containing drugs and bioactive molecules. ResearchGate. [Link]

-

Structure of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate methylsulfate monohydrate (MDL 72222), an antagonist at neuronal 5-HT receptors. PubMed. [Link]

-

8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 1H-indole-3-carboxylate. PubChem. [Link]

- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. addi.ehu.es [addi.ehu.es]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Boc-amino)piperidine, 96% | CAS 73874-95-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. lcms.cz [lcms.cz]

Technical Guide: Sourcing & Validation of (R)-1-(o-Tolyl)propan-1-amine HCl

Executive Summary & Chemical Profile

Target Molecule: (R)-1-(o-Tolyl)propan-1-amine Hydrochloride IUPAC Name: (1R)-1-(2-methylphenyl)propan-1-amine hydrochloride Class: Chiral Benzylic Amine / Chiral Building Block

This guide addresses the sourcing, validation, and handling of (R)-1-(o-Tolyl)propan-1-amine HCl. Unlike its para- or meta- substituted analogs, the ortho- methyl group introduces significant steric hindrance, complicating stereoselective synthesis and increasing the risk of enantiomeric impurities in commercial batches. This molecule is a critical pharmacophore in CNS drug discovery and a resolving agent for chiral acids.

Chemical Specifications

| Property | Specification | Notes |

| Molecular Formula | C₁₀H₁₅N[1][2][3][4][5] · HCl | Salt form confers stability. |

| Molecular Weight | 185.69 g/mol | Free base MW: 149.23 g/mol . |

| Chiral Center | C1 (Benzylic) | (R)-configuration.[5] |

| CAS (Ref) | 2665735-76-0 (HCl) | Note: CAS varies by vendor; verify by structure. |

| CAS (S-Isomer) | 874015-38-0 | Critical exclusion target during QC. |

| Appearance | White to off-white solid | Hygroscopic; often supplied as free base oil if not specified. |

Strategic Sourcing Landscape

The market for ortho-substituted chiral amines is fragmented. Unlike "commodity" building blocks, this compound is often made-to-order (MTO) or held in low stock by specialized vendors.

Supplier Tiering & Selection Logic

Do not rely on a single catalog number. Use the following hierarchy to qualify vendors based on your development stage.

Tier 1: Validated Catalog Vendors (High Reliability)

Best for: Milligram to Gram scale, rapid delivery.

-

Sigma-Aldrich (Merck): Lists the HCl salt directly. High probability of COA (Certificate of Analysis) inclusion.

-

Enamine: Global leader in unique building blocks. Likely to have the free base or analogs in stock; offers on-demand salt formation.

-

Combi-Blocks: Known for competitive pricing on chiral amines.

Tier 2: Custom Synthesis & CROs (Bulk/Scale-Up)

Best for: >100g scale, GMP requirements.

-

WuXi AppTec / Pharmaron: Capable of developing stereoselective routes (e.g., Ellman auxiliary or Biocatalysis) to avoid resolution yield losses.

-

Fluorochem (UK): Strong European presence for fluorinated and chiral intermediates.

Sourcing Decision Workflow

The following diagram illustrates the logic for selecting a supplier based on purity needs and scale.

Caption: Decision matrix for sourcing chiral amines, prioritizing stock availability but mandating internal QC due to stereochemical risks.

Technical Validation & Synthesis Evaluation

When evaluating a supplier, ask for their Route of Synthesis (ROS) . The synthesis method dictates the impurity profile.

Classical Resolution (High Risk)

-

Method: Reductive amination of 1-(o-tolyl)propan-1-one to racemic amine, followed by crystallization with chiral acid (e.g., Tartaric acid).

-

Risk: Maximum theoretical yield is 50%. Suppliers often blend batches, leading to variable enantiomeric excess (ee%). Avoid for GMP.

Stereoselective Biocatalysis (Preferred)

-

Method: Transaminase (ω-TA) mediated amination of the ketone.

-

Mechanism: An amine donor (e.g., isopropylamine) transfers -NH2 to the ketone in the presence of PLP cofactor.

-

Advantage: High ee% (>99%) and no metallic residues.

-

Reference: Transaminases are effective for 1-phenylpropan-1-amine derivatives, though the ortho-methyl group slows reaction kinetics due to steric clash with the enzyme active site active [1].

Asymmetric Hydrogenation

-

Method: Hydrogenation of the corresponding enamide or imine using Rh or Ir catalysts with chiral phosphine ligands (e.g., Josiphos).

-

Risk: Trace metal contamination (requiring scavenging) and high cost of ligands.

Analytical Validation Protocol

Never trust the vendor COA blindly for chiral compounds. The ortho-substituent can cause peak overlapping in standard C18 HPLC.

Protocol: Chiral HPLC Determination

To verify the (R)-enantiomer and quantify the (S)-impurity.

-

Column: Daicel Chiralcel® OD-H or Chiralpak® AD-H (Polysaccharide based).

-

Why? These columns rely on hydrogen bonding and inclusion complexes, which are sensitive to the spatial arrangement of the benzylic amine.

-

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10) + 0.1% Diethylamine (DEA).

-

Note: DEA is mandatory to suppress peak tailing of the basic amine.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm (Benzylic absorption) or 254 nm.

-

Expected Result: The (R)- and (S)- isomers should show baseline separation (Resolution > 1.5).

Protocol: Salt Stoichiometry (AgNO3 Titration)

Vendors may supply the hemi-hydrochloride or contain excess HCl.

-

Dissolve 50 mg of sample in water.

-

Titrate with 0.1 N AgNO3 using potassium chromate indicator (Mohr’s method) or potentiometric titration.

-

Target: 1.0 ± 0.1 eq of Chloride.

Handling & Conversion (Free Base to HCl)

If the specific HCl salt is out of stock, purchase the Free Base (often available as 1-(2-methylphenyl)propan-1-amine) and convert it in-house. This ensures fresh salt formation and removal of oxidative impurities.

Step-by-Step Conversion Protocol

-

Dissolution: Dissolve 1.0 g of (R)-1-(o-Tolyl)propan-1-amine (free base) in 10 mL of anhydrous Diethyl Ether or MTBE. Cool to 0°C.

-

Acidification: Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether (or Dioxane).

-

Observation: A white precipitate should form immediately.

-

-

Isolation: Stir for 30 minutes at 0°C. Filter the solid under nitrogen (hygroscopic risk).

-

Washing: Wash the filter cake 2x with cold ether to remove non-polar impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

-

Yield: Expected >90%.

Caption: Workflow for converting the commercially available free base into the stable Hydrochloride salt.

References

-

Biocatalytic Synthesis: Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives...[5] (Note: Principles apply to benzylic amines). ResearchGate.

-

Chiral Separation: Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Yakhak Hoeji (2021).

-

Commercial Availability: Sigma-Aldrich Product Entry for 1-(o-Tolyl)propan-1-amine hydrochloride (CAS 2665735-76-0).[1]

-

Analytical Strategy: Chiral HPLC separation: strategy and approaches. Chiralpedia (2022).

Sources

- 1. 1-(o-Tolyl)propan-1-amine hydrochloride | 2665735-76-0 [sigmaaldrich.cn]

- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (R)-1-(o-Tolyl)propan-1-amine HCl in Peptidomimetic Synthesis

Executive Summary

This guide details the application of (R)-1-(o-Tolyl)propan-1-amine hydrochloride as a high-value chiral building block in the synthesis of peptidomimetics. Unlike generic benzylamines, this scaffold offers a dual advantage: the (R)-configuration provides essential stereochemical control matching biological targets, while the ortho-methyl group introduces specific steric constraints (A(1,3) strain) that restrict the conformational freedom of the resulting peptide backbone.[1] This molecule is particularly effective in Ugi 4-Component Reactions (Ugi-4CR) for generating constrained

Chemical Profile & Strategic Value[1]

The "Ortho-Effect" in Peptidomimetics

In drug design, flexible peptides often suffer from poor metabolic stability and low receptor selectivity. Incorporating (R)-1-(o-Tolyl)propan-1-amine addresses this via conformational locking .[1]

-

Chirality: The (R)-center directs the stereochemical outcome of the new peptidomimetic bond, often inducing a specific diastereomeric preference during the MCR process.

-

Steric Steering: The ortho-tolyl group creates a "molecular wall."[1] When incorporated into a backbone, this group clashes with adjacent carbonyls, forcing the molecule into specific torsion angles that mimic bioactive peptide secondary structures (e.g.,

-turns).

| Feature | Biological/Synthetic Benefit |

| (R)-Stereocenter | Ensures enantiopurity; matches chiral environments of GPCRs/Enzymes.[1] |

| Ortho-Methyl Group | Increases rotational energy barrier; improves metabolic stability against proteases.[1] |

| Propyl Chain | Increases lipophilicity ( |

| HCl Salt Form | Enhanced shelf-stability; requires specific neutralization protocols (see Section 4).[1] |

Application: The Ugi 4-Component Reaction (Ugi-4CR)[2][3]

The primary application of this amine is the Ugi reaction , a one-pot synthesis combining an amine, aldehyde, carboxylic acid, and isocyanide to form a bis-amide backbone.[2][3]

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates when using (R)-1-(o-Tolyl)propan-1-amine. Note the "Steric Checkpoint" where the ortho-methyl group influences the attack trajectory.[1]

Figure 1: Mechanistic flow of the Ugi-4CR utilizing the chiral amine. The formation of the Iminium ion is the critical stereodefining step influenced by the amine's chirality.

Detailed Experimental Protocol

Objective: Synthesis of a constrained peptidomimetic scaffold using (R)-1-(o-Tolyl)propan-1-amine HCl.

Materials & Reagents[1]

-

Amine: (R)-1-(o-Tolyl)propan-1-amine HCl (1.0 equiv)

-

Aldehyde: Benzaldehyde or functionalized equivalent (1.0 equiv)

-

Acid: Boc-protected amino acid or simple carboxylic acid (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv) -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates reactions with sterically hindered amines.

-

Drying Agent: Anhydrous

or Molecular Sieves (3Å).[1]

Step-by-Step Methodology

Step 1: Free-Basing (Crucial)

The HCl salt will not react effectively in the condensation step without neutralization.

-

Dissolve 1.0 mmol of (R)-1-(o-Tolyl)propan-1-amine HCl in 2.0 mL of MeOH.

-

Add 1.0 mmol (approx. 175

L) of DIPEA . Stir for 10 minutes at room temperature.-

Validation: Check pH on wet paper; it should be slightly basic (pH 8-9).[1]

-

Step 2: Imine Formation (Pre-condensation)

-

Add 1.0 mmol of the Aldehyde to the neutralized amine solution.

-

Add 100 mg of activated 3Å Molecular Sieves (optional but recommended for hindered amines to drive equilibrium).

-

Stir for 2–4 hours at room temperature.

Step 3: Multicomponent Assembly

-

Add 1.0 mmol of the Carboxylic Acid .[1] Stir for 10 minutes (protonation of imine to iminium).

-

Add 1.0 mmol of the Isocyanide .[1]

-

Seal the reaction vessel and stir at ambient temperature for 24 hours.

-

Note: Due to the steric bulk of the ortho-tolyl group, this reaction may be slower than with phenylpropanamine. If conversion is low after 24h, heat to 40°C.[1]

-

Step 4: Workup & Purification

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve in Ethyl Acetate (EtOAc) and wash sequentially with:

-

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The diastereomers (if a chiral acid/aldehyde was used) may be separable at this stage.[1]

Optimization & Troubleshooting Data

The steric bulk of the ortho-tolyl group requires specific adjustments compared to standard benzylamines.

| Parameter | Standard Condition | Optimized for (o-Tolyl) Amine | Rationale |

| Solvent | Methanol (MeOH) | TFE (Trifluoroethanol) | TFE stabilizes the iminium/nitrilium intermediates via H-bonding, accelerating reactions with hindered amines [1]. |

| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher concentration favors the intermolecular collisions required for the 4-component assembly. |

| Temperature | 20°C | 40°C - 60°C | Overcomes the steric energy barrier of the ortho-methyl group during the nucleophilic attack. |

| Stoichiometry | 1:1:1:1 | 1.2 equiv Amine | Ensures full consumption of the aldehyde, preventing side reactions (Passerini). |

References

-

Dömling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. Link

-

Ugi, I. (1962).[1] "The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -

Marcaccini, S., & Torroba, T. (2007).[1] "The Use of the Ugi Four-Component Condensation." Protocols in Organic Synthesis. Link

-

Sigma-Aldrich/Merck. "Product Specification: (R)-1-(o-Tolyl)propan-1-amine."[1] (General reference for physical properties of chiral amine salts). Link

-

Banfi, L., et al. (2010).[1] "Ugi Multicomponent Reaction." Organic Reactions, 75. Link[1]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Hindered and Chiral Amines

Executive Summary

The coupling of sterically hindered and

This guide details protocols using Fourth-Generation (G4) Palladacycle Precatalysts to solve these challenges. By utilizing specific dialkylbiaryl phosphine ligands (BrettPhos and RuPhos) and mild bases, researchers can achieve high yields with >99% retention of stereochemistry.

Mechanistic Challenges & Ligand Selection

The Racemization Trap

In the coupling of

To prevent this, the rate of Reductive Elimination (

Figure 1: The Kinetic Competition. Bulky ligands (e.g., BrettPhos) accelerate Reductive Elimination, bypassing the racemization pathway.

Ligand Selection Matrix

The choice of ligand is binary based on the amine class. Do not mix these roles.

| Substrate Class | Recommended Ligand | Precatalyst | Why? |

| Primary Amines ( | BrettPhos | BrettPhos Pd G4 | Exceptional mono-ligation promotes rapid reductive elimination, preserving chirality [1]. |

| Secondary Amines (Acyclic/Bulky) | RuPhos | RuPhos Pd G4 | Designed to prevent "amine-inhibited" catalyst resting states common with secondary amines [2]. |

| Secondary Amines (Cyclic) | RuPhos | RuPhos Pd G4 | Universal standard for piperidines/morpholines. |

| Amides / Indoles | tBuBrettPhos | tBuBrettPhos Pd G4 | Higher basicity required for amidation; resists deprotonation of the ligand itself. |

Experimental Protocols

Protocol A: Rapid Micro-Screening (24-well Plate)

Use this to validate ligand/base combinations before scale-up.

Reagents:

-

Aryl Halide (0.05 mmol)

-

Amine (0.06 mmol, 1.2 equiv)

-

Catalyst Stock: 2.5 µmol Pd-G4 (5 mol%) in THF.

-

Base: Cs₂CO₃ (Weak) vs. NaOtBu (Strong).[1]

Workflow:

-

Dose Solids: Add aryl halide (if solid) and Base (2 equiv) to 4 ml vials equipped with stir bars.

-

Inert Atmosphere: Transfer vials to a glovebox or purge manifold with N₂/Ar.

-

Dose Liquids: Add solvent (Dioxane or tBuOH, 0.5 mL) and Amine.

-

Catalyst Addition: Add catalyst stock solution last.

-

Reaction: Seal and heat to 80°C for 2 hours.

-

Analysis: Filter through a silica plug (elute w/ EtOAc), analyze by UPLC-MS.

Protocol B: Coupling of -Chiral Primary Amines (Retention of Configuration)

Target: >99% ee retention.

Critical Parameter: Use BrettPhos Pd G4 with a weak base (Cs₂CO₃ ). Strong alkoxide bases (NaOtBu) increase the risk of background racemization.

Materials:

-

Aryl Bromide/Chloride (1.0 equiv)[2]

- -Chiral Primary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1–2 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Must be finely ground and anhydrous.

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

-

Charge Solids: In a reaction tube, add Aryl Halide (if solid), BrettPhos Pd G4, and Cs₂CO₃.

-

Purge: Cap the tube with a septum. Evacuate and backfill with Argon (x3).

-

Add Liquids: Via syringe, add Dioxane, then the Chiral Amine. (If Aryl Halide is liquid, add here).

-

Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Note: Reaction times are typically short (1–4 hours) due to the high activity of G4 catalysts.

-

-

Workup: Cool to RT. Dilute with EtOAc/Water. Separate layers. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography. Avoid acidic modifiers in mobile phase if product is acid-sensitive.

Protocol C: Coupling of Sterically Hindered Secondary Amines

Target: Coupling acyclic secondary amines (e.g., isopropyl-methyl-amine) or bulky anilines.

Critical Parameter: Use RuPhos Pd G4 .[3][4] The specific steric bulk of RuPhos prevents the formation of inactive bis-amine palladium complexes.

Materials:

-

Aryl Halide (1.0 equiv)[2]

-

Bulky Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (2 mol%)

-

Base: NaOtBu (1.4 equiv) — Strong base is preferred here for speed unless substrate has base-sensitive groups.

-

Solvent: THF or Toluene (0.2 M)

Step-by-Step:

-

Charge: Add RuPhos Pd G4, NaOtBu, and Aryl Halide (if solid) to a vial.

-

Inert: Evacuate/Backfill with Argon.

-

Solvent/Amine: Add THF, followed by the Bulky Amine.

-

Activation: Heat to 85°C .

-

Observation: The solution should turn from pale yellow to a darker amber/brown, indicating active LPd(0) formation.

-

-

Monitoring: Monitor consumption of Aryl Halide by HPLC. If conversion stalls at >50%, add 1 mol% additional catalyst.

Troubleshooting & Optimization

Common Failure Modes

-

"Black Metal" Precipitate: Catalyst decomposition.

-

Cause: Oxidation (air leak) or Ligand dissociation.

-

Fix: Switch to G4 precatalyst (if using G3/Pd2dba3) or increase ligand:Pd ratio.

-

-

No Reaction (Clear Solution): Catalyst failed to activate.

-

Cause: Base too weak or Amine binding too strong.

-

Fix: Switch base to NaOtBu or increase temperature to 100°C.

-

-

Racemization:

-

Fix: Lower temperature to 60°C, extend time. Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. Ensure ligand is BrettPhos (not BINAP).

-

Decision Tree

Figure 2: Optimization workflow for chiral amine coupling.

References

-

Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(5), 1749–1759. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Transaminase-Catalyzed Kinetic Resolution

Welcome to the technical support center for optimizing transaminase-catalyzed kinetic resolutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of biocatalytic reactions and achieve high-yielding, enantiopure products. Here, we will delve into the underlying principles of common experimental challenges and provide actionable troubleshooting strategies.

Introduction to Transaminase-Catalyzed Kinetic Resolution

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor.[1][2] In a kinetic resolution of a racemic amine, one enantiomer is selectively converted to the corresponding ketone, allowing for the separation of the unreacted, enantiomerically enriched amine. While a powerful tool for accessing chiral amines, achieving the theoretical maximum yield of 50% with high enantiomeric excess (e.e.) often requires careful optimization.[3][4] This guide will address the common hurdles encountered in this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction has stalled at low conversion (<50%). What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue in transaminase-catalyzed reactions and can stem from several factors, most notably unfavorable reaction equilibrium.

Underlying Principles:

Transaminase reactions are reversible. In a simple kinetic resolution, the accumulation of the ketone product can lead to the reverse reaction, creating an equilibrium that prevents the reaction from reaching the theoretical 50% conversion.[5]

Troubleshooting Steps:

-

Shift the Reaction Equilibrium: The most effective strategy to drive the reaction forward is to remove one of the products as it is formed.[6]

-

Use a Large Excess of the Amine Acceptor: Employing a significant molar excess of the amine acceptor (e.g., pyruvate or a keto acid) can push the equilibrium towards product formation. However, be mindful of potential substrate inhibition at very high concentrations.

-

In Situ Product Removal: Couple the transaminase reaction with a secondary enzymatic or chemical process to consume the ketone byproduct.[7][8] A common approach is to use a dehydrogenase to reduce the ketone to an alcohol.[7][8]

-

Physical Removal of Byproducts: If the ketone byproduct is volatile (e.g., acetone when using isopropylamine as the amine donor), it can be removed by applying a vacuum or by sparging the reaction with an inert gas.[6]

-

-

Investigate Enzyme Inhibition: High concentrations of the substrate (racemic amine) or the ketone product can inhibit the transaminase.[9][10]

-

Substrate Inhibition: If you suspect substrate inhibition, try a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.[11]

-

Product Inhibition: As mentioned above, in situ product removal is the most effective way to overcome product inhibition.[12]

-

-

Check Enzyme Stability and Activity:

-

pH and Temperature: Ensure the reaction pH and temperature are optimal for the specific transaminase being used. Most transaminases have a pH optimum in the slightly basic range (pH 7.5-9.0).[4][13]

-

Cofactor Availability: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.[14][15][16] Ensure that you have added a sufficient concentration of PLP to the reaction mixture (typically 0.1-1 mM). In some cases, the enzyme may release the cofactor during the reaction, leading to inactivation.[17]

-

dot

Caption: Troubleshooting workflow for low reaction conversion.

Q2: The enantiomeric excess (e.e.) of my remaining amine is lower than expected. How can I improve the enantioselectivity?

A2: Poor enantioselectivity can be due to the intrinsic properties of the enzyme, non-optimal reaction conditions, or racemization of the product.

Underlying Principles:

The enantioselectivity of a transaminase is an inherent characteristic, often described by the E-value. A high E-value is necessary for achieving high e.e. at or near 50% conversion. However, reaction conditions can influence the apparent enantioselectivity.

Troubleshooting Steps:

-

Enzyme Selection: The most critical factor is the choice of transaminase. Screen a panel of different transaminases (both (R)- and (S)-selective) to find one with high selectivity for your substrate.[1][18]

-

Optimize Reaction Parameters:

-

Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although this will also decrease the reaction rate.

-

pH: The pH of the reaction can influence the ionization state of both the substrate and the enzyme's active site residues, which can impact enantioselectivity. Perform a pH screen around the enzyme's optimal pH.

-

Co-solvents: The addition of organic co-solvents (e.g., DMSO, isopropanol) can sometimes enhance enantioselectivity, but high concentrations can also denature the enzyme.

-

-

Consider Dynamic Kinetic Resolution (DKR): If the starting material can be racemized in situ, a dynamic kinetic resolution can be employed to theoretically achieve a 100% yield of a single enantiomer of the product.[19] This typically requires a racemization catalyst that is compatible with the enzymatic reaction conditions.

Q3: I am observing a decrease in reaction rate over time, even at low conversion. What could be causing this?

A3: A decreasing reaction rate can be a sign of enzyme instability, product inhibition, or cofactor dissociation.

Underlying Principles:

Enzymes are sensitive catalysts and can lose activity over the course of a reaction due to various stressors. Product inhibition is a common phenomenon where the product of the reaction binds to the enzyme and slows down its catalytic activity.[20][21][22]

Troubleshooting Steps:

-

Assess Enzyme Stability:

-

Run a control reaction without the substrate to see if the enzyme loses activity over time under the reaction conditions.

-

Consider immobilizing the enzyme, which can often improve its stability.[3]

-

-

Address Product Inhibition: As discussed in Q1, the most effective way to mitigate product inhibition is through in situ product removal.[11]

-

Ensure Cofactor (PLP) Stability and Retention:

-

The PLP cofactor is attached to the enzyme via a Schiff base, but it can dissociate, especially under harsh conditions.[17] Ensure you have sufficient PLP in your reaction.

-

Some engineered transaminases have improved cofactor retention.

-

dot

Caption: Decision tree for addressing decreasing reaction rates.

Experimental Protocol: General Procedure for a Transaminase-Catalyzed Kinetic Resolution

This protocol provides a general starting point for a kinetic resolution experiment. Optimization of specific parameters will be necessary for your particular substrate and enzyme.

Materials:

-

Transaminase (lyophilized powder or solution)

-

Racemic amine substrate

-

Amine acceptor (e.g., sodium pyruvate)

-

Pyridoxal-5'-phosphate (PLP)

-

Buffer (e.g., potassium phosphate, pH 8.0)

-

Organic co-solvent (e.g., DMSO), if needed

-

Reaction vessel (e.g., glass vial with magnetic stir bar)

-

Incubator/shaker

Procedure:

-

Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

-

Prepare the Reagent Solutions:

-

Dissolve the racemic amine substrate in the buffer (or a minimal amount of a water-miscible co-solvent like DMSO before diluting with buffer) to the desired final concentration (e.g., 50 mM).

-

Dissolve the amine acceptor (e.g., sodium pyruvate) in the buffer to the desired final concentration (e.g., 50 mM for a 1:1 molar ratio).

-

Prepare a stock solution of PLP (e.g., 10 mM in buffer).

-

-

Set up the Reaction:

-

In a reaction vessel, combine the buffer, the racemic amine solution, and the amine acceptor solution.

-

Add the PLP stock solution to a final concentration of 0.5 mM.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 10-15 minutes.

-

-

Initiate the Reaction:

-

Add the transaminase to the reaction mixture to the desired final concentration (e.g., 1-5 mg/mL).

-

Start the incubation with shaking (e.g., 200 rpm).

-

-

Monitor the Reaction:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by adding an equal volume of acetonitrile or by adjusting the pH to be highly acidic or basic).

-

Analyze the sample by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess of the remaining amine.

-

-

Work-up and Product Isolation:

-

Once the reaction has reached the desired conversion (ideally close to 50%), stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

-

Extract the unreacted amine into an organic solvent.

-

Purify the amine by standard methods (e.g., chromatography or crystallization).

-

Key Parameter Optimization

Systematic optimization of reaction parameters is crucial for maximizing yield and enantioselectivity. The following table summarizes key parameters and their typical ranges for optimization.

| Parameter | Typical Starting Point | Optimization Range | Considerations |

| Enzyme Concentration | 1-5 mg/mL | 0.5 - 10 mg/mL | Higher concentrations increase the reaction rate but also the cost. |

| Substrate Concentration | 25-50 mM | 10 - 200 mM | Higher concentrations can lead to substrate inhibition. |

| Amine Acceptor:Substrate Ratio | 1:1 | 0.5:1 to 5:1 | A higher ratio can help drive the equilibrium. |

| PLP Concentration | 0.5 mM | 0.1 - 1.0 mM | Essential for enzyme activity. |

| pH | 8.0 | 7.0 - 9.5 | Enzyme activity and stability are pH-dependent.[13] |

| Temperature | 30 °C | 20 - 45 °C | Higher temperatures increase the rate but may decrease stability and enantioselectivity.[4] |

| Co-solvent (e.g., DMSO) | 0-5% (v/v) | 0 - 30% (v/v) | Can improve substrate solubility but may inhibit or denature the enzyme. |

Visualizing the Transaminase Catalytic Cycle

The following diagram illustrates the "ping-pong bi-bi" mechanism of a transaminase.

dot

Caption: The ping-pong bi-bi mechanism of a transaminase.

References

- Pyridoxal phosph

- The PLP cofactor: Lessons

- Pyridoxal 5′-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - Oak Ridge National Labor

- Elucidating Mechanisms for the Inhibition of Enzyme C

- Protein engineering of amine transaminases - Frontiers.

- Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor - Taylor & Francis.

- Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor - Yonsei University.

- Enzyme inhibitor - Wikipedia.

- Enzyme Inhibition Kinetics → Term - Pollution → Sustainability Directory.

- Effects of Inhibitors on Enzyme Activity - Worthington Biochemical.

- Enzyme inhibition | PPTX - Slideshare.

- Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B.

- Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC - NIH.

- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI.

- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - MDPI.

- Transaminases – Knowledge and References - Taylor & Francis.

- Shifting the transamination equilibrium of ATA-catalyzed...

- Pyridoxal phosphate-dependent reactions in the biosynthesis of n

- Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines - MDPI.

- Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)

- Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor | ACS Catalysis - ACS Public

- 17.

- Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids - PMC.

- Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n - Publication Server of the University of Greifswald.

- Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - ResearchG

- Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing).

- ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor - Green Chemistry (RSC Publishing).

- Process Understanding of Transamination Reaction in Chiral Pharmaceutical Intermediate Production Catalyzed by an Engineered Amine Transaminase - OAK Open Access Archive.

- (PDF)

- To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control | The Journal of Organic Chemistry - ACS Public

- Investigating operational stability and causes of cofactor release in fold type I amine transaminase - PMC.

- Process development of transaminase catalyzed reactions for large scale industrial use.

- Time courses of conversions with low co‐substrate ratios. Comparison of...

Sources

- 1. Frontiers | Protein engineering of amine transaminases [frontiersin.org]

- 2. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines [mdpi.com]

- 4. Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]

- 10. Process Understanding of Transamination Reaction in Chiral Pharmaceutical Intermediate Production Catalyzed by an Engineered Amine Transaminase - OAK Open Access Archive [oak.novartis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 15. The PLP cofactor: Lessons from studies on model reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. impact.ornl.gov [impact.ornl.gov]

- 17. Investigating operational stability and causes of cofactor release in fold type I amine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. asdlib.org [asdlib.org]

- 21. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 22. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

Technical Support Center: Hygroscopicity Management of Amine Hydrochloride Salts

Welcome to the technical support center for managing the hygroscopicity of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their work. Here, we synthesize technical principles with field-proven insights to provide a comprehensive resource for troubleshooting and best practices.

Section 1: Understanding the Challenge

Amine hydrochloride salts are frequently utilized in pharmaceutical development to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs).[1][2] However, this salt form often introduces a significant challenge: hygroscopicity, the tendency of a substance to absorb moisture from the surrounding environment.[3][4]

Moisture uptake is not a trivial issue; it can profoundly impact the physicochemical properties of the API, leading to:

-

Chemical Degradation: Moisture can facilitate hydrolysis and other degradation pathways, compromising the potency and safety of the drug substance.[5][]

-

Physical Instability: Absorption of water can induce changes in the solid form, such as deliquescence (dissolving in absorbed water), crystallization, or polymorphic transformations.[3][7]

-

Manufacturing and Handling Issues: Hygroscopic powders often exhibit poor flowability, caking, and clumping, which complicates processes like milling, blending, and tableting.[8][9]

-

Salt Disproportionation: A critical issue for amine hydrochloride salts, where the salt reverts to its less soluble free base form, which can be triggered or accelerated by moisture.[10][11][12]

This guide provides a structured approach to identifying, quantifying, and mitigating these challenges.

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and the recommended solutions.

Q1: My amine hydrochloride salt powder has started clumping and shows poor flow during formulation. What is happening and how can I fix it?

A1: This is a classic sign of moisture uptake. Hygroscopic materials, especially powders with a large surface area, readily absorb atmospheric moisture.[] This leads to the formation of liquid bridges between particles, causing them to agglomerate, which in turn degrades flow properties.[8]

Immediate Troubleshooting Steps:

-

Environmental Control: The most immediate action is to control the humidity of your processing environment.[5] Conduct all handling and formulation steps in a low-humidity environment, such as a glove box with a desiccant or a room with controlled relative humidity (RH).

-

Storage Review: Ensure the material is stored in airtight containers with a desiccant.[5][14] Packaging materials should be selected for their low water vapor permeability.[15]

Long-Term Formulation Strategy:

-

Co-processing with Excipients: Consider incorporating hydrophobic or moisture-scavenging excipients into your formulation.[[“]][17] Excipients like anhydrous lactose or microcrystalline cellulose can compete for water, while others like colloidal silicon dioxide can improve flowability even in the presence of some moisture.

Q2: I've observed a loss of potency and the appearance of new peaks in the chromatogram of my stability samples. Could this be related to hygroscopicity?

A2: Yes, this is highly likely. Moisture acts as a plasticizer, increasing molecular mobility within the solid and serving as a solvent for chemical reactions.[18] For amine hydrochloride salts, this can lead to hydrolytic degradation or facilitate reactions with excipients.[]

Diagnostic Workflow:

Caption: Diagnostic workflow for degradation issues.

Explanation of Causality:

-

Hydrolysis: The presence of water can directly lead to the cleavage of labile functional groups in your API.

-

Excipient Interaction: Water can mediate reactions between the amine salt and reactive excipients (e.g., those with ester or aldehyde functionalities).[]

Corrective Actions:

-

Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your samples at different stability time points.[3][19] This will help establish a correlation between water content and degradation.

-

Protective Formulation: One of the most effective strategies is to apply a moisture-barrier film coating to the final dosage form.[15][[“]] Polymers with low water permeability, such as certain methacrylate copolymers, can significantly shield the API from ambient humidity.[[“]]

-

Excipient Compatibility Studies: Conduct forced degradation studies with binary mixtures of your API and each excipient at elevated humidity to identify any incompatibilities.[]

Q3: My API, an amine hydrochloride salt, is showing a decrease in solubility over time when stored as a solid. What could be the cause?

A3: This is a strong indicator of salt disproportionation, where the highly soluble hydrochloride salt converts back into its poorly soluble free base form.[11] This process is often driven by the presence of moisture and can be exacerbated by certain excipients or high pH microenvironments.[10][12]

Mechanism of Disproportionation:

-

Moisture Adsorption: Water is adsorbed onto the surface of the salt particles.

-

Proton Transfer: The adsorbed water facilitates the transfer of a proton from the protonated amine to the chloride ion, forming the neutral free base and aqueous HCl.

-

HCl Volatilization: The volatile HCl can escape, driving the equilibrium towards the formation of the free base.[10]

Troubleshooting and Mitigation:

-

Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to detect the presence of the crystalline free base in your stability samples.[20]

-

Salt Selection/Co-crystal Formation: In early development, if hygroscopicity and disproportionation are severe, it may be necessary to explore alternative salt forms or co-crystals.[1][21] Co-crystals, in particular, have shown promise in enhancing stability without compromising solubility.[1]

-

pH Control: Incorporating acidic excipients can help maintain a low pH microenvironment, suppressing the disproportionation equilibrium.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I quantitatively measure the hygroscopicity of my amine hydrochloride salt?

A1: The most common and robust method is Dynamic Vapor Sorption (DVS) .[3][] DVS analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, generating a moisture sorption-desorption isotherm.[19]

| Hygroscopicity Class | Weight Gain (at 25°C/80% RH) | Description |

| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |

| Slightly hygroscopic | 0.2% to < 2% | Small amount of moisture uptake. |

| Hygroscopic | 2% to < 15% | Significant moisture uptake. |

| Very hygroscopic | ≥ 15% | Very high affinity for moisture. |

| Deliquescent | Sufficient water is absorbed to form a liquid solution. | Solid dissolves in absorbed water. |

This classification is based on the European Pharmacopoeia criteria.[20]

Other useful techniques include:

-

Thermogravimetric Analysis (TGA): Can quantify the amount of water in a sample by measuring weight loss upon heating.[3]

-

Karl Fischer Titration: A highly accurate method for determining the absolute water content of a sample.[3][19]

Q2: What are the main strategies to manage hygroscopicity during drug development?

A2: Management strategies can be grouped into four main categories:[15][22]

-

Crystal Engineering: This involves modifying the solid form of the API to be inherently less hygroscopic. This can be achieved through:

-

Formulation Approaches:

-

Barrier Technologies:

-

Film Coating: Applying a polymer film coating with low water vapor permeability around the tablet or pellet.[15][[“]][17]

-

Packaging: Using high-barrier packaging, such as aluminum foil blisters or high-density polyethylene (HDPE) bottles with desiccants, is critical for long-term stability.[15][[“]]

-

-

Environmental Control:

Q3: What are the ICH guidelines for stability testing of hygroscopic substances?

A3: The International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)) provide a framework for stability testing.[27][28][29] For hygroscopic materials, the key is to assess their stability under conditions of elevated humidity. The standard long-term and accelerated testing conditions are:

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[25][26]

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[25][26]

If a "significant change" occurs during accelerated testing, intermediate testing (e.g., 30°C / 65% RH) is required.[27] For particularly moisture-sensitive drugs, storage in a container that provides a moisture barrier is essential, and this should be reflected in the stability study design.

Section 4: Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopicity of an amine hydrochloride salt by generating a moisture sorption-desorption isotherm.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

-

Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The shape of the isotherm and the degree of hysteresis (difference between sorption and desorption curves) can provide insights into the mechanism of water uptake.

Caption: DVS experimental workflow.

Protocol 2: Assessing Salt Disproportionation using XRPD

Objective: To detect the conversion of an amine hydrochloride salt to its free base form in a solid formulation after exposure to humidity.

Methodology:

-

Reference Scans: Obtain the characteristic XRPD patterns for the pure amine hydrochloride salt and the pure free base. These will serve as your reference standards.

-

Sample Preparation: Prepare your formulation (e.g., a binary mix with an excipient or a final tablet blend).

-

Stability Storage: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period.

-

XRPD Analysis: At specified time points, remove a sample and analyze it using an X-ray powder diffractometer.

-

Data Comparison: Compare the XRPD pattern of the stability sample to the reference patterns. The appearance of new peaks corresponding to the free base indicates that disproportionation has occurred. The intensity of these peaks can be used to semi-quantitatively track the extent of conversion over time.

Section 5: Conclusion

Managing the hygroscopicity of amine hydrochloride salts is a multifaceted challenge that requires a deep understanding of the material's solid-state properties and its interactions with the environment. By employing a systematic approach that includes accurate characterization, rational formulation design, and appropriate environmental and packaging controls, researchers can successfully mitigate the risks associated with moisture sensitivity. This guide serves as a foundational resource to aid in troubleshooting and developing robust and stable pharmaceutical products.

References

- Pharma Innovation. (2025, September 10). API Hygroscopicity.

- Infinity Learn. (2026, February 17).

- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- ResearchGate. Co-processing with excipients to reduce hygroscopicity.

- BOC Sciences. Hygroscopicity Testing.

- Consensus. Techniques for stabilizing moisture-sensitive drug compounds.

- MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Absortech.

- BOC Sciences. API Properties & Their Impact on Drug Performance.

- ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.

- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- University Digital Conservancy. Hygroscopicity of pharmaceutical crystals.

- Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?.

- Pharma Excipients. (2022, June 21).

- Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

- Neuland Labs. (2023, December 21). API Particle Size Part I: Overcoming the Challenges to Ensure Quality Pharmaceutical Products.

- PMC. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.

- ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Salt Disproportionation in the Solid State: Role of Solubility and Counterion Vol

- Trotec. SOLUTIONS.

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul

- The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2023, January 2). Molecular Pharmaceutics.

- PMC. (2022, October 28).

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- ICH. Quality Guidelines.

- University Digital Conservancy. PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.

- EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. How does hygroscopy affect storage and packaging of materials? [infinitylearn.com]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. API Particle Size Challenges: Ensuring Pharma Quality | Neuland Labs [neulandlabs.com]

- 9. uk.trotec.com [uk.trotec.com]

- 10. researchgate.net [researchgate.net]

- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 12. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. absortech.com [absortech.com]

- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. mdpi.com [mdpi.com]

- 18. conservancy.umn.edu [conservancy.umn.edu]

- 19. quora.com [quora.com]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. researchgate.net [researchgate.net]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 27. database.ich.org [database.ich.org]

- 28. ICH Official web site : ICH [ich.org]

- 29. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Validation & Comparative

Comparative Guide: Determining Absolute Configuration of 1-(o-tolyl)propylamine

Executive Summary

1-(o-tolyl)propylamine (also known as 1-(2-methylphenyl)propan-1-amine) is a chiral benzylic amine used as a scaffold in medicinal chemistry and asymmetric synthesis. Determining its absolute configuration (

This guide compares three distinct methodologies for assigning absolute configuration: NMR Derivatization (Mosher's Method) , Single Crystal X-Ray Diffraction (SC-XRD) , and Optical Rotation Correlation . Unlike rigid templates, this analysis prioritizes the causality of method selection based on sample state, purity, and available instrumentation.

Quick Comparison of Methodologies

| Feature | Method A: NMR Derivatization | Method B: X-Ray Crystallography | Method C: Optical Rotation |

| Primary Mechanism | Anisotropic shielding by chiral auxiliary | Anomalous dispersion / Known chiral salt | Comparison with literature/analogs |

| Confidence Level | High (Self-validating) | Absolute (Gold Standard) | Low to Medium (Inferential) |

| Sample Requirement | ~10 mg (Liquid or Solid) | Single Crystal (Solid Salt) | >50 mg (Pure Solution) |

| Time to Result | 24–48 Hours | 1–7 Days (Crystal growth dependent) | < 1 Hour |

| Best For | Rapid assignment of oils/liquids | Final confirmation of solid salts | Preliminary screening |

Part 1: Strategic Workflow

The following decision tree illustrates the logical flow for selecting the appropriate determination method based on sample characteristics.

Caption: Decision matrix for selecting the optimal configuration determination method.

Part 2: Detailed Methodologies

Method A: NMR Derivatization (Mosher's Method)

This is the preferred method for 1-(o-tolyl)propylamine if it exists as an oil or lacks suitable crystals. It relies on the synthesis of diastereomeric amides using

Mechanism & Causality